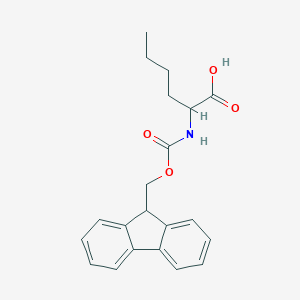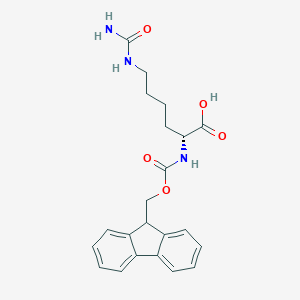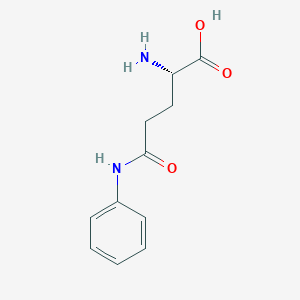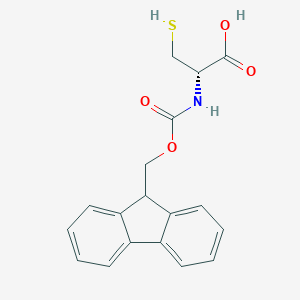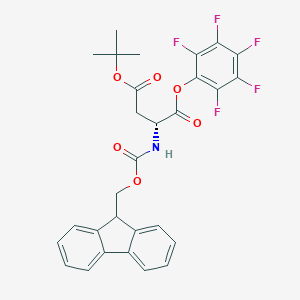
Fmoc-d-asp(otbu)-opfp
Übersicht
Beschreibung
“Fmoc-D-Asp(OtBu)-OH” also known as “Fmoc-L-aspartic acid 4-tert-butyl ester”, is a Fmoc protected amino acid . It is an aspartic acid derivative .
Synthesis Analysis
“Fmoc-D-Asp(OtBu)-OH” is used in solid phase peptide synthesis . The t-butyl ester of the side chain is readily hydrolyzed in the same conditions used to cleave peptides from Wang resin or Rink amide resin .Molecular Structure Analysis
The molecular formula of “Fmoc-D-Asp(OtBu)-OH” is C23H25NO6 . Its molecular weight is 411.45 g/mol .Chemical Reactions Analysis
“Fmoc-D-Asp(OtBu)-OH” is used to prevent the formation of aspartimide by-products in Fmoc solid phase peptide synthesis .Physical And Chemical Properties Analysis
“Fmoc-D-Asp(OtBu)-OH” appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .Wissenschaftliche Forschungsanwendungen
Prevention of Aspartimide Formation : Fmoc-Asp(OtBu)-OH is used in Fmoc/tBu chemistry for synthesizing aspartyl-containing peptides. Researchers developed new derivatives to minimize aspartimide by-products in peptide synthesis, demonstrating their effectiveness in various applications (Behrendt, Huber, Marti, & White, 2015).
Synthesis of Chiral β3- and α-Amino Acids : Fmoc-Asp(OtBu)-OH was utilized in the synthesis of various 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids. These nonnatural amino acids are used in combinatorial synthesis (Hamze, Hernandez, Fulcrand, & Martinez, 2003).
Capillary Zone Electrophoresis : Fmoc-Asp(otBu)-OH was used in capillary zone electrophoresis for enantioseparation studies, demonstrating its utility in analytical chemistry (Wu Hong-li, 2005).
Self-Assembled Nanostructures : Fmoc-Asp(OtBu)-OH contributes to the formation of self-assembled structures with potential applications in material chemistry, bioscience, and biomedical fields (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).
Solid-Phase Synthesis of Peptides : This compound is used in the solid-phase synthesis of peptides, especially for attaching Fmoc-asparagine or glutamine via their side-chain carboxyl group to resins, aiding in peptide synthesis (Breipohl, Knolle, & Stüber, 2009).
Synthesis of Glycopeptides : It plays a role in the synthesis of glycopeptides, showing the versatility of Fmoc-Asp(OtBu)-OH in peptide and glycopeptide synthesis (Ürge, Kollát, Hollósi, Laczkó, Wroblewski, Thurin, & Otvos, 1991).
Pharmaceutical Research : Fmoc-Asp(OtBu)-OH is significant in pharmaceutical research, especially in the development of drugs and therapeutic peptides (Perich, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24F5NO6/c1-29(2,3)41-20(36)12-19(27(37)40-26-24(33)22(31)21(30)23(32)25(26)34)35-28(38)39-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,35,38)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYWJUBBXKYAMY-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24F5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544413 | |
| Record name | 4-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-d-asp(otbu)-opfp | |
CAS RN |
200335-75-7 | |
| Record name | 4-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



